

Physicochemical properties of L-Aspartyl-Llysine

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on the Physicochemical Properties of L-Aspartyl-L-lysine

This technical guide provides a comprehensive overview of the core physicochemical properties of the dipeptide L-Aspartyl-L-lysine. It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of relevant biological and chemical processes.

Core Physicochemical Properties

L-Aspartyl-L-lysine is a dipeptide composed of L-aspartic acid and L-lysine joined by a peptide bond.[1] Its structure contains multiple functional groups, including amino and carboxylic acid moieties, which contribute to its hydrophilic nature.[1] The compound is generally stable under physiological pH conditions.[1]

General Properties

The fundamental identifiers and properties of L-Aspartyl-L-lysine are summarized below.



Property	Value	Source
Common Name	Aspartyllysine	[1]
Synonyms	L-aspartyl-L-lysine, Asp-Lys, DK dipeptide	[1]
CAS Number	5891-51-0	
Molecular Formula	C10H19N3O5	
Molecular Weight	261.28 g/mol	
IUPAC Name	(2S)-6-amino-2-[(2S)-2-amino- 3- carboxypropanamido]hexanoic acid	
InChI Key	OAMLVOVXNKILLQ- BQBZGAKWSA-N	
Appearance	White powder, Solid	-
Odor	Odorless or slightly odorous	-

Solubility and Partition Coefficient

The dipeptide's polarity significantly influences its solubility.

Property	Description	Source
Solubility in Water	Soluble, slightly soluble	
Solubility in Organic Solvents	Insoluble in ethanol and ether	-
LogP (Computed)	-6.6	-
Hygroscopicity	Strong hygroscopicity, easily absorbs moisture	-

Acid-Base Properties



The pKa values of the ionizable groups determine the charge of the molecule at a given pH. The values for the constituent amino acids are provided as a reference.

Group	pKa Value (Constituent Amino Acid)	Source
α-carboxyl (Aspartic Acid)	1.88 - 1.99	
α-amino (Aspartic Acid)	9.60 - 9.90	
Side Chain Carboxyl (Aspartic Acid)	3.65 - 3.90	
α-carboxyl (Lysine)	2.16 - 2.18	-
α-amino (Lysine)	8.95 - 9.06	-
Side Chain Amino (Lysine)	10.53 - 10.54	-
Isoelectric Point (pl) - Aspartic Acid	2.77 - 2.98	-
Isoelectric Point (pl) - Lysine	9.47 - 9.74	_

Experimental Protocols Synthesis Methodologies

The synthesis of L-Aspartyl-L-lysine can be achieved through several established methods in both laboratory and industrial settings.

A. Laboratory Synthesis

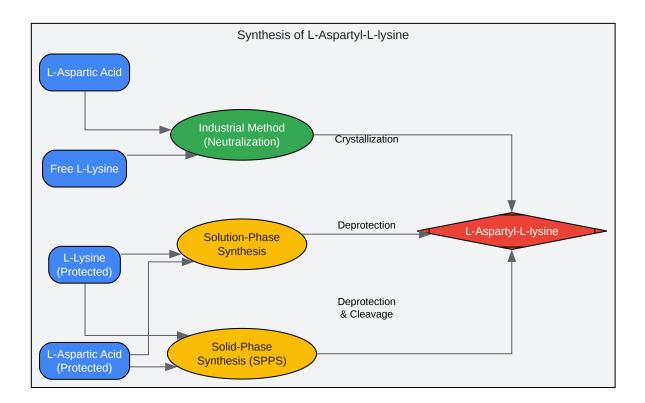
Solid-Phase Peptide Synthesis (SPPS): This is a common method for peptide synthesis. The
protocol involves anchoring one of the amino acids (e.g., L-lysine with protected functional
groups) to a solid resin support. The second amino acid (L-aspartic acid, also protected) is
then activated using a coupling agent like dicyclohexylcarbodiimide (DCC) and reacted with
the resin-bound amino acid. The process involves sequential steps of deprotection and
coupling, followed by cleavage from the resin and final deprotection to yield the dipeptide.



Solution-Phase Synthesis: This classical approach involves reacting the protected L-aspartic
acid and L-lysine derivatives in a suitable organic solvent. The process requires careful
protection of the reactive side chains and non-reacting termini to prevent side reactions. After
the peptide bond is formed, a deprotection step is carried out to yield the final product.

B. Industrial Production

A common large-scale method involves the direct neutralization of free L-lysine (often
derived from L-lysine hydrochloride) with an equimolar amount of L-aspartic acid in an
aqueous solution. The resulting solution is then concentrated, leading to the crystallization of
L-Aspartyl-L-lysine, which is subsequently separated and dried. This method is particularly
useful for producing the dipeptide as a nutritional supplement.



Click to download full resolution via product page



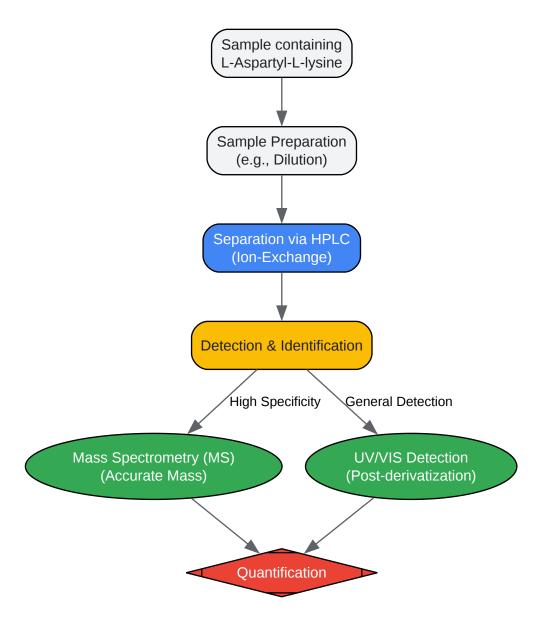
Diagram 1: Methodologies for the synthesis of L-Aspartyl-L-lysine.

Analytical and Purification Techniques

Several analytical methods are employed for the identification, quantification, and purification of L-Aspartyl-L-lysine.

- High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique used to separate the dipeptide from its constituent amino acids or other impurities. Ion-exchange chromatography (IEC) is a specific mode of HPLC that separates molecules based on their net charge and is well-suited for amino acids and peptides.
- Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS), mass spectrometry provides highly accurate mass determination, confirming the identity of L-Aspartyl-L-lysine and enabling its quantification.
- Colorimetric Assays: These assays can be used for the detection of specific functional groups present in the dipeptide, offering a simpler but less specific method of detection.
- Purification: Following synthesis or extraction, purification is typically achieved through crystallization, as described in the industrial production method. For higher purity standards, chromatographic techniques like ion-exchange chromatography are employed to isolate the dipeptide.





Click to download full resolution via product page

Diagram 2: General analytical workflow for L-Aspartyl-L-lysine.

Biological and Metabolic Context

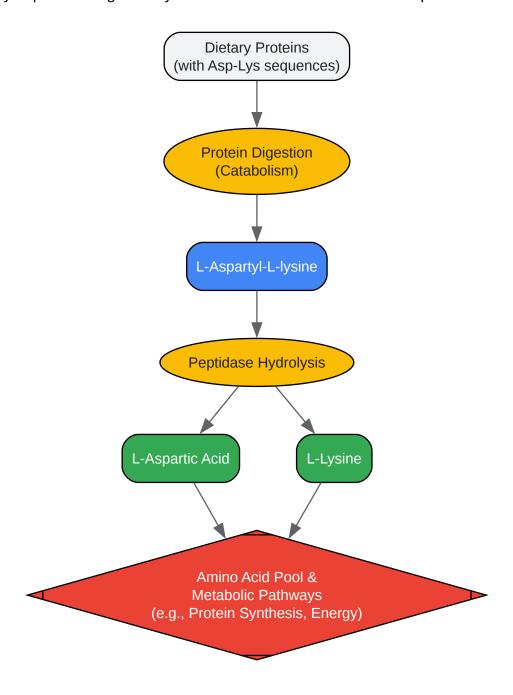
L-Aspartyl-L-lysine is a naturally occurring dipeptide that plays a role in protein metabolism.

Formation and Degradation

 Protein Digestion: The dipeptide is formed during the catabolism (digestion) of dietary proteins that contain adjacent aspartic acid and lysine residues.



- Amino Acid Metabolism: Once formed and absorbed, L-Aspartyl-L-lysine can be hydrolyzed
 by peptidases back into its constituent amino acids, L-aspartic acid and L-lysine. These free
 amino acids then enter the body's amino acid pool and can be utilized for various metabolic
 functions, including new protein synthesis or energy production.
- Crosslink Formation: In the context of food processing, aspartyl-lysine crosslinks can form,
 which may impact the digestibility and overall nutritional value of the protein.



Click to download full resolution via product page



Diagram 3: Metabolic pathway involving L-Aspartyl-L-lysine.

Research Applications

Due to its defined structure and biological relevance, L-Aspartyl-L-lysine serves as a valuable tool in biomedical research:

- It is used as a model compound for studying the formation and hydrolysis of peptide bonds.
- It is employed in studies related to protein catabolism and amino acid utilization.
- Its potential physiological effects make it relevant for investigations into cell signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Aspartyllysine (5891-51-0) for sale [vulcanchem.com]
- To cite this document: BenchChem. [Physicochemical properties of L-Aspartyl-L-lysine].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1276327#physicochemical-properties-of-l-aspartyl-lysine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com